REACTION_CXSMILES
|
[C:1]1([CH:7]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])C(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)(Cl)=O.Cl.[NH2:23][OH:24].[C:25](=[O:28])([O-])[O-].[Na+].[Na+]>C(Cl)Cl.O>[C:1]1([CH2:7][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:25]([NH:23][OH:24])=[O:28])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CCCCCCC
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The resulting stirred mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 ml, 3 neck flask equipped with thermometer
|
Type
|
CUSTOM
|
Details
|
drying tube, stirrer
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 5°
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The methylene chloride and excess thionyl chloride are removed in vacuo to an oil, 10.8 gms (100%)
|
Type
|
ADDITION
|
Details
|
This is diluted with methylene chloride (15 ml)
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the reaction is maintained between 5°-10°
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
STIRRING
|
Details
|
After stirring this mixture for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with water (2×30 ml), brine (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a solid residue
|
Type
|
CUSTOM
|
Details
|
One recrystallization from methylene chloride (100 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCCCCCC(=O)NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |